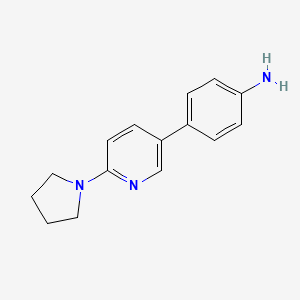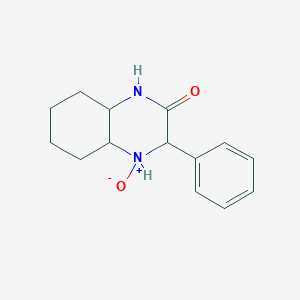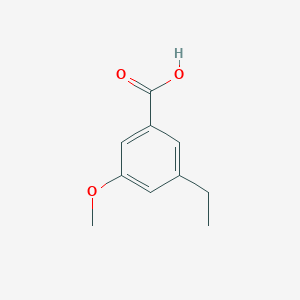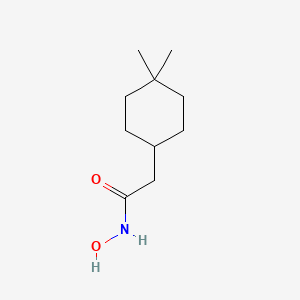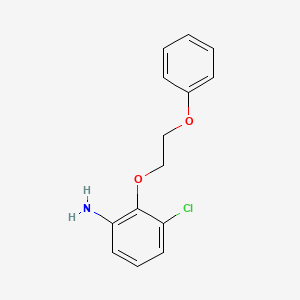
Rhein acyl-beta-D-glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rhein acyl-beta-D-glucuronide is a metabolite derived from the conjugation of rhein, an anthraquinone compound, with beta-D-glucuronic acid. Rhein is primarily found in traditional Chinese medicinal plants such as Rheum palmatum L., Aloe barbadensis Miller, Cassia angustifolia Vahl., and Polygonum multiflorum Thunb . This compound is known for its pharmacological activities, including anti-inflammatory, antitumor, antioxidant, antifibrosis, hepatoprotective, and nephroprotective effects .
準備方法
Synthetic Routes and Reaction Conditions: Rhein acyl-beta-D-glucuronide is synthesized through the conjugation of rhein with beta-D-glucuronic acid. This reaction is typically catalyzed by membrane-bound UDP-glucuronosyltransferase enzymes . The reaction conditions often involve the use of UDP-glucuronic acid as a co-substrate and the presence of suitable buffers to maintain the pH.
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic synthesis using UDP-glucuronosyltransferase enzymes. The process is optimized for high yield and purity, ensuring that the product meets regulatory standards for pharmaceutical applications .
化学反応の分析
Types of Reactions: Rhein acyl-beta-D-glucuronide undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release rhein and beta-D-glucuronic acid.
Transacylation: This reaction involves the transfer of the acyl group to other nucleophilic centers, such as proteins or other biomolecules.
Common Reagents and Conditions:
Hydrolysis: Typically performed in aqueous solutions with acidic or basic conditions.
Transacylation: Requires the presence of nucleophilic reagents such as amino acids or proteins under physiological conditions.
Major Products Formed:
Hydrolysis: Rhein and beta-D-glucuronic acid.
Transacylation: Acylated proteins or other biomolecules.
科学的研究の応用
Rhein acyl-beta-D-glucuronide has several scientific research applications:
作用機序
The mechanism of action of rhein acyl-beta-D-glucuronide involves multiple pathways:
Anti-inflammatory: Inhibits the activation of the MEK/ERK pathway and the DNA binding of NF-kappa B and AP-1 in chondrocytes.
Antitumor: Induces apoptosis and cell cycle arrest through the activation of MAPK and PI3K-AKT signaling pathways.
Antioxidant: Scavenges free radicals and reduces oxidative stress.
Antifibrosis: Inhibits the proliferation of fibroblasts and the deposition of extracellular matrix components.
類似化合物との比較
Rhein acyl-beta-D-glucuronide is unique compared to other acyl glucuronides due to its specific pharmacological activities and molecular targets. Similar compounds include:
Phenylacetic acid acyl glucuronides: Known for their reactivity and potential hepatotoxicity.
Fasiglifam acyl glucuronide: Exhibits potent inhibitory effects on hepatic transporters.
Valproic acid acyl glucuronide: Associated with anticonvulsant activity and potential toxicity.
This compound stands out due to its broad spectrum of pharmacological effects and its potential therapeutic applications in various diseases.
特性
分子式 |
C21H16O12 |
|---|---|
分子量 |
460.3 g/mol |
IUPAC名 |
6-(4,5-dihydroxy-9,10-dioxoanthracene-2-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H16O12/c22-9-3-1-2-7-11(9)14(25)12-8(13(7)24)4-6(5-10(12)23)20(31)33-21-17(28)15(26)16(27)18(32-21)19(29)30/h1-5,15-18,21-23,26-28H,(H,29,30) |
InChIキー |
IKYQBZPCZQHNKI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



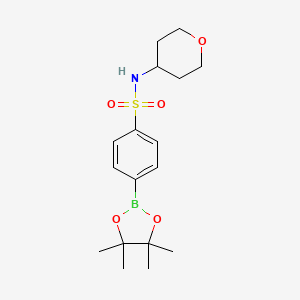
![[[(2R,3S,5R)-5-[5-[2-[6-[[(2S)-2-amino-3-sulfanylpropanoyl]amino]hexylamino]-2-oxoethyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12075187.png)
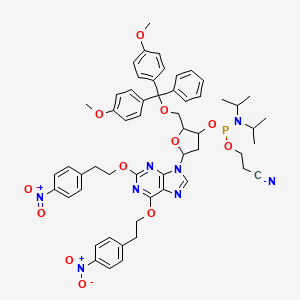

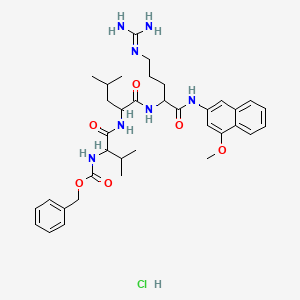
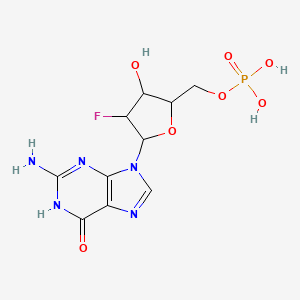
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B12075224.png)
